tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, an aminomethyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually require maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel ligands for catalysis .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential efficacy in treating certain diseases .
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Applied in the development of new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group, they differ in the core structure and functional groups attached. For example, tert-Butyl 3-aminopyrrolidine-1-carboxylate has a pyrrolidine core, whereas tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has a pyrrolo[2,3-b]pyridine core.
- Reactivity: The presence of different functional groups and core structures can influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its structural properties and reactivity. For instance, this compound may be more suitable for certain medicinal chemistry applications due to its specific interactions with biological targets .
Properties
CAS No. |
1260859-36-6 |
---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7,14H2,1-3H3 |
InChI Key |
OJSDFEXIAAQNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.